Amaranth

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 g soluble in 15 mL water; also reported as 7.2 g/100 mL water at 26 °C

In methyl Cellosolve (monomethyl ether of ethylene glycol) = 10 mg/mL, in ethanol = 0.7 mg/mL

Soluble in glycerol, propylene glycol; insoluble in most organic solvents.

In water, 6.0X10+4 mg/L at 25 °C

Synonyms

Canonical SMILES

Nutritional Powerhouse

- Combating malnutrition: Amaranth seeds are a complete protein source, containing all nine essential amino acids. Research suggests amaranth consumption can improve protein quality in diets, potentially reducing malnutrition, particularly in children from under-resourced areas [1].

- Dietary fiber and gut health: Amaranth is a good source of dietary fiber, which promotes gut health and digestion. Studies indicate its potential role in managing digestive disorders and promoting beneficial gut microbiota [2].

(Sources):

- [1] The Dual Nature of Amaranth—Functional Food and Potential Medicine: )

- [2] Exploring the potentials of underutilized grain amaranth (Amaranthus spp.) along the value chain for food and nutrition security: A review Taylor & Francis Online:

Bioactive Compounds and Health Benefits

- Antioxidant properties: Amaranth seeds and leaves are rich in bioactive compounds like phenolic acids and flavonoids. Research suggests these compounds possess antioxidant properties that may help reduce oxidative stress and inflammation in the body [3].

- Potential for chronic disease management: Studies investigate the potential role of amaranth in managing chronic diseases like diabetes, heart disease, and certain cancers due to the presence of these bioactive compounds [4]. However, more research is needed to establish conclusive evidence.

(Sources):

- [3] A Systematic Review on Amaranthus-Related Research ResearchGate:

- [4] Full article: Exploring the potentials of underutilized grain amaranth (Amaranthus spp.) along the value chain for food and nutrition security: A review Taylor & Francis Online:

Beyond Food: Industrial Applications

- Amaranth oil in cosmetics: Amaranth seed oil is rich in squalene, a natural emollient with potential benefits for skin health. Research explores its use in cosmetic formulations for moisturizing, wound healing, and anti-aging properties [5].

(Source):

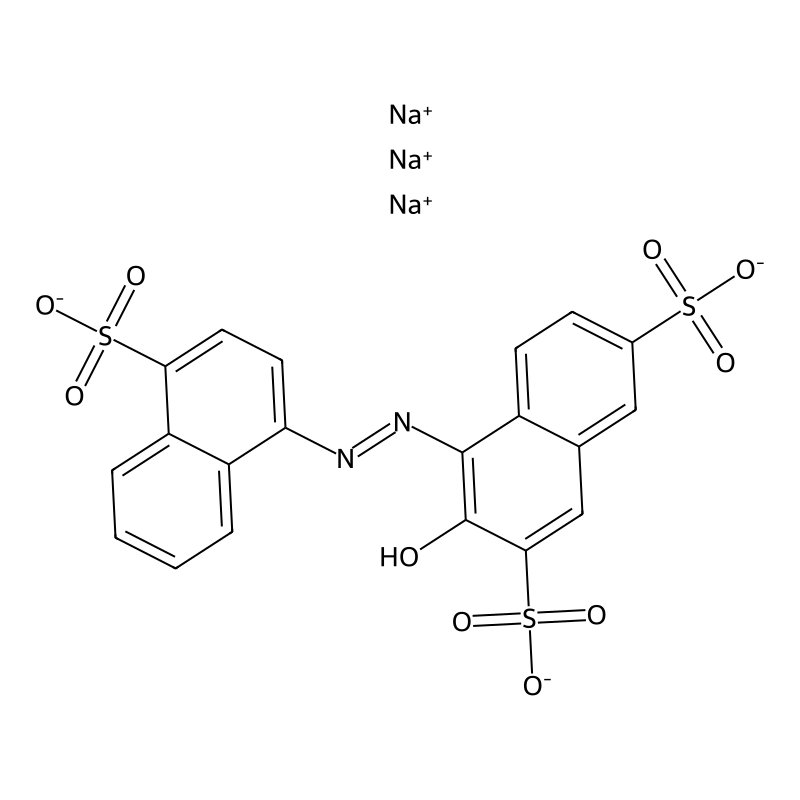

Amaranth is a vibrant, dark red to purple powder, primarily recognized as a synthetic dye. Its chemical structure is identified as an anionic monoazo dye, with the molecular formula and a molecular weight of approximately 604.49 g/mol . Amaranth is known for its salty taste and is soluble in water, with a pH of around 10.8 for a 1% solution . This compound is derived from the Amaranthus plant species, which are herbaceous plants or shrubs that can be either annual or perennial. The genus Amaranthus exhibits a variety of flower and leaf colors, contributing to its ornamental value .

Amaranth is synthesized through chemical processes involving diazotization and coupling reactions typical for azo dyes. The process generally includes:

- Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

- Coupling: The diazonium salt is then reacted with another aromatic compound to form the azo bond (-N=N-), resulting in the formation of amaranth.

This synthetic route allows for the production of amaranth at scale for use in various industries .

Amaranth is widely used in several applications due to its vivid color:

- Food Industry: It serves as a food coloring agent (E123) for beverages, confectionery, and dairy products.

- Textile Industry: Amaranth is employed for dyeing natural and synthetic fibers.

- Cosmetics: Its coloring properties make it suitable for use in cosmetic products.

- Biological Research: It is utilized in gel electrophoresis due to its staining capabilities .

Studies on amaranth interactions focus on its effects on health and its potential toxicity. While some research suggests antioxidant properties that could be beneficial for health, there are concerns regarding its safety as a food additive due to potential allergic reactions and carcinogenic properties observed in animal studies. Regulatory bodies have established acceptable daily intake levels to mitigate risks associated with prolonged consumption .

Amaranth belongs to a class of compounds known as azo dyes. Here are some similar compounds along with their unique characteristics:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Acid Red 27 | C20H11N2Na3O10S3 | Similar structure; widely used in food coloring. |

| Sunset Yellow FCF | C16H10N2Na2O7S | A yellow azo dye used primarily in food products. |

| Tartrazine | C16H9N4Na3O9S | A yellow dye with different solubility properties; used in beverages. |

| Allura Red AC | C18H14N2Na2O8S | A red azo dye used in food; more stable than amaranth under heat. |

Amaranth's uniqueness lies in its specific shade of red and its applications across diverse industries compared to other azo dyes, which may have different colors or stability profiles .

Industrial Production Processes

The industrial production of amaranth follows a well-established synthetic pathway involving azo dye chemistry. Modern manufacturing processes are primarily based on petroleum-derived intermediates rather than the historical coal tar sources [1] [2]. The synthetic amaranth compound, chemically known as the trisodium salt of 2,7-naphthalenedisulfonic acid, 3-hydroxy-4-[(4-sulfo-1-naphthalenyl)azo]-, represents one of the most widely produced azo dyes in commercial applications [3] [4].

The manufacturing process consists of five fundamental operational steps: diazotization, coupling, isolation-filtration, drying, and standardization [5]. These sequential operations must be precisely controlled to ensure consistent product quality and optimal yield. The process begins with the diazotization of primary aromatic amines, where sodium nitrite and hydrochloric acid are introduced under controlled temperature conditions [6] [7]. Temperature control throughout the entire manufacturing sequence remains critical, with most reactions conducted at 0-5°C to prevent decomposition and maintain reaction selectivity [5] [8].

Industrial-scale production facilities employ sophisticated temperature control systems including ice baths and refrigerated cooling loops to maintain the required low-temperature conditions [5]. The coupling reaction follows immediately after diazotization, utilizing basic conditions with sodium hydroxide to facilitate the formation of the characteristic azo linkage [8] [7]. Modern production facilities achieve annual capacities ranging from several hundred to thousands of metric tons, with major manufacturers including Sensient Technologies, Koninklijke DSM, and Chr. Hansen leading global production [9].

Quality management systems integrated throughout the manufacturing process ensure compliance with international food safety standards and regulatory requirements [10] [9]. The standardization phase involves precise adjustment of dye content to achieve the commercially required purity levels of 85-95% [11] [12]. Advanced process control systems monitor critical parameters including pH, temperature, reaction time, and intermediate formation to optimize both yield and product consistency [5] [6].

Raw Material Sources and Precursor Compounds

The synthesis of amaranth relies on specific naphthalene-based precursor compounds that serve as the fundamental building blocks for the final azo dye structure. The primary raw material is 4-sulfo-1-naphthylamine, which undergoes diazotization to form the essential diazonium salt intermediate [4] [6]. This aromatic amine precursor is typically sourced from petroleum-based chemical processes, representing a significant shift from the historical coal tar derivation methods used in early 20th century production [1] [2].

Naphthionic acid (1-amino-4-naphthalenesulfonic acid) serves as a critical intermediate compound in the synthetic pathway [4]. The compound 2,7-naphthalenedisulfonic acid forms the core structural backbone of the final amaranth molecule [3] [4]. Additional coupling agents include various naphthalenesulfonic acid derivatives that participate in the azo bond formation process [13] [4].

Essential chemical reagents required for the synthesis include sodium nitrite as the nitrosating agent, hydrochloric acid for acidification during diazotization, and sodium hydroxide for pH adjustment and coupling reactions [5] [6] [7]. The quality and purity of these precursor materials directly influence the final product characteristics, making supplier qualification and raw material testing essential components of the manufacturing process [5].

Sourcing strategies for raw materials must consider both economic factors and supply chain reliability. Major chemical suppliers provide standardized grades of these precursors with specified purity levels to ensure consistent manufacturing outcomes [12]. The geographic distribution of precursor production facilities influences global amaranth manufacturing locations, with significant production centers in regions with established petrochemical industries [9].

Reaction Mechanisms and Intermediate Formation

The synthesis of amaranth proceeds through a classical azo coupling mechanism involving two distinct chemical transformations. The initial diazotization reaction converts the primary aromatic amine (4-sulfo-1-naphthylamine) into its corresponding diazonium salt through treatment with sodium nitrite in hydrochloric acid solution [5] [6] [7]. This transformation occurs via nitrosation of the amine functionality, generating the highly reactive diazonium intermediate that serves as the electrophilic coupling partner [8] [7].

The diazonium salt formation requires precise temperature control at 0-5°C to prevent decomposition while ensuring complete conversion of the starting amine [5] [8]. The reaction progress is monitored using starch-iodide paper testing, which produces a characteristic blue color indicating the presence of excess nitrous acid and completion of the diazotization process [5] [7]. The diazonium intermediate exhibits limited stability and must be used promptly in the subsequent coupling reaction to prevent degradation [8].

The coupling reaction represents the second critical mechanistic step, where the diazonium salt reacts with a phenolic or aromatic amine coupling component under basic conditions [5] [8] [7]. The reaction proceeds through electrophilic aromatic substitution, with the diazonium cation attacking the electron-rich aromatic system to form the characteristic azo linkage (N=N) [8] [7]. The coupling process requires careful pH control in the range of 8-11 using sodium hydroxide solution to maintain the coupling component in its reactive anionic form [5] [6].

Intermediate formation during the coupling reaction involves the initial formation of a phenolic coupling complex, which subsequently rearranges to yield the stable azo compound [6]. The reaction mechanism exhibits high selectivity for the para-position relative to the hydroxyl group, resulting in the formation of the desired regioisomer [8]. Temperature control during coupling remains essential to prevent side reactions and ensure optimal color development [5] [6].

The final transformation involves salt formation through neutralization with sodium hydroxide, converting the free acid form to the commercially important trisodium salt [3] [4]. This step enhances water solubility and stability characteristics essential for commercial applications [3] [11]. The crystallization process requires controlled cooling to achieve optimal particle size distribution and purity levels [6].

Purification and Quality Control Protocols

Comprehensive purification protocols are essential to achieve the commercial purity standards of 85-95% required for amaranth products [11] [12]. The primary purification approach involves isolation and filtration of the crude reaction mixture, followed by washing procedures to remove unreacted starting materials, by-products, and inorganic salts [5] [14]. Filtration systems utilize both conventional and membrane filtration technologies to achieve complete separation of the desired product from the reaction matrix [15].

Water washing protocols remove water-soluble impurities including excess sodium chloride, unreacted sodium hydroxide, and residual coupling agents [5] [14]. Multiple washing cycles with controlled water volumes ensure thorough impurity removal while minimizing product losses [14]. The washing process typically requires 30-60 minutes per cycle with mechanical agitation to enhance mass transfer efficiency [14].

Drying operations must be carefully controlled to prevent thermal decomposition, as amaranth decomposes at temperatures above 120°C without melting [3] [1]. Industrial drying systems employ vacuum drying or controlled atmosphere drying at temperatures below 100°C to preserve product integrity [5]. Moisture content specifications typically require levels below 5% to ensure product stability during storage [14].

Quality control testing protocols encompass multiple analytical parameters to verify product specifications. Purity determination utilizes stannous chloride reduction followed by gas chromatographic analysis of the released aromatic amines [16]. This method provides accurate quantification of the active dye content by measuring the specific amine components generated upon reductive cleavage of the azo bond [16].

Spectrophotometric analysis determines the absorption maximum at 520-521 nm, confirming the characteristic optical properties of the purified product [3] [12] [14]. pH measurement of 1% aqueous solutions verifies the alkaline nature with typical values around 10.8 [3] [11]. Water solubility testing ensures minimum solubility levels of 10 mg/mL, essential for commercial applications [12].

Heavy metals analysis using inductively coupled plasma mass spectrometry (ICP-MS) verifies compliance with safety specifications, typically requiring concentrations below 10 ppm [4]. Residual amine analysis employs high-performance liquid chromatography with photodiode array detection (HPLC-PDA) to quantify potentially harmful aromatic amine impurities below 50 ppm [17] [16].

Purity

Physical Description

Reddish-brown powder or granules

Dark red to purple solid; [Hawley]

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Approximately 1.50

LogP

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 143 of 260 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 117 of 260 companies with hazard statement code(s):;

H315 (61.54%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (61.54%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

A single oral dose of 50 mg per animal was administered to four rats. Only 2.8% was absorbed from the gastro-intestinal tract; the metabolites in the urine and bile were predominantly products resulting from the reductive fission of the azo-linkage, such as 1-amino-4-naphthalene sulfonic acid and 1-amino-2-hydroxy-3,6-naphthalene disulfonic acid. The former compound was found also in the feces.

The absorption and elimination of 1-amino-4-naphthalene-sulfonic acid, one of the azo-reduction products in rats were examined after dosing by gavage, in drinking-water and mixed into the diet. Little is metabolized by mammalian liver azo-reductase systems, almost all reduction occurring through gut microflora. 1-amino-2-hydroxy-3,6-naphthalene sulfonic acid was not studied as it is not well absorbed.

1-Amino-4-naphthalene sulfonic acid, one of the metabolites of amaranth, is absorbed to the extent of 18% after its oral administration.

For more Absorption, Distribution and Excretion (Complete) data for AMARANTH (12 total), please visit the HSDB record page.

Metabolism Metabolites

The mechanism of the azo reduction of sulfonazo III and amaranth by the rat hepatic monooxygenase system was studied. Air strongly inhibited (greater than 95%) the enzymatic reduction of both azo compounds; a 100% CO atmosphere inhibited amaranth reduction (greater than 90%) but only slightly inhibited sulfonazo III reduction (13%). The addition of 50 microM sulfonazo III to microsomal incubations stimulated oxygen consumption, NADPH oxidation, and adrenochrome formation, whereas 100 microM amaranth did not. The reduction potentials of these two azo compounds were also very different (amaranth, E = -0.620 V; sulfonazo III, E = -0.265 V versus normal hydrogen electrode). The organic mercurial mersalyl converted cytochrome P-450 to cytochrome P-420 (68%) and markedly decreased NADPH-cytochrome P-450(c) reductase activity (97%) in microsomal preparations, presumably by inactivating or destroying functional sulfhydryl groups important for the catalytic activity of these enzymes. GSH was used to restore, and NADP+ to protect, the activities of the monooxygenase components from the effects of mersalyl. The data indicate that inactivation of NADPH-cytochrome P-450(c) reductase inhibits sulfonazo III and amaranth reduction, whereas inactivation of cytochrome P-450 inhibits only amaranth reduction. Furthermore, the reduction of sulfonazo III by purified microsomal NADPH-cytochrome P-450(c) reductase was significantly faster than the rate of reduction of amaranth. These studies demonstrate that two distinct sites of azo reduction exist in the monooxygenase system and that not all azo compounds are reduced by cytochrome P-450.

The liver enzyme that reduces azo-linkages plays little part in the metabolism /of rats/, as was shown in experiments in which the amaranth was given by intrasplenic infusion. Reduction of the compound is therefore most probably affected by the intestinal bacteria.

Amaranth is rapidly reduced by a suspension of bacteria obtained from large intestine and cecum of rats. /Investigators/ found that it is reduced by rat liver homogenates as well as by rat intestinal contents. Products of reductive cleavage of amaranth, namely, 1-amino-4-naphthalene sulfonic acid and 1-amino-2-hydroxy-3,6-naphthalene disulfonic acid (R-amino salt), are found in urine of rats fed the color.

For more Metabolism/Metabolites (Complete) data for AMARANTH (6 total), please visit the HSDB record page.

Wikipedia

Use Classification

Food Additives -> COLOUR; -> JECFA Functional Classes

Cosmetics -> Cosmetic colorant; Hair dyeing

Methods of Manufacturing

General Manufacturing Information

May not be used in foods, drugs, or cosmetics

Color additives were initially regulated in the United States under the U.S. Department of Agriculture's (USDA) Bureau of Chemistry. In 1906, the Food and Drugs Act was passed by Congress, which prohibited the use of poisonous or deleterious colors in confectionery and the coloring or staining of food to conceal damage or inferiority. In 1927, responsibility of the Food and Drugs Act was transferred to FDA. Increasing government oversight, the Federal Food, Drug, and Cosmetic Act (FFDCA) was passed in 1938 and established the three following categories for colors: FD&C: colors used in foods, drugs and cosmetics; D&C: colors used in drugs and cosmetics when in contact with mucous membranes or ingested; and Ext. D&C: colors used in products applied externally.

Former applications: color & concn in carbonated beverages: orange flavor 2 parts; cherry 100 parts, 50 ppm; raspberry 99 parts, 45 ppm; grape 94.5 parts, 55 ppm; strawberry 80 parts, 50 ppm /From table/

Former applications: Amaranth solution USP- solution of amaranth in purified water; contains, in each 100 mL, 0.9-1.1 g of amaranth. Clear, vivid red ... coloring agent for ... pharmaceutical preparations ...

Analytic Laboratory Methods

Clinical Laboratory Methods

FD&C red number 2 were separated by paired-ion chromatography. Solvent and type of packing given.

... FD&C red number 2 were separated by thin-layer chromatography.

Interactions

Two groups of 100 mice received either 0 or 0.01 g amaranth paste (= 0.004 g amaranth) by gavage daily. One drop of either 9,10-dimethyl-2-benzanthracene or 3,4-benzopyrene was applied once per week to interscapular skin. Papillomata appeared 3.5 weeks earlier in test animals and in a greater number of animals. A larger percentage became malignant in test animals.

Cholestyramine at 2.5% suppl level counteracted toxic effects produced in rats by addition of 5% amaranth to their purified, low-fiber diet.

Mutagenic activity of beta-naphthylamine was suppressed in presence of amaranth. Similar results /have been/ reported with alpha-naphthylamine suggesting that amaranth interacts with liver-activation system to prevent conversion of amine to mutagen.

Stability Shelf Life

Dates

2: Zhang G, Ma Y. Mechanistic and conformational studies on the interaction of food dye amaranth with human serum albumin by multispectroscopic methods. Food Chem. 2013 Jan 15;136(2):442-9. doi: 10.1016/j.foodchem.2012.09.026. Epub 2012 Sep 17. PubMed PMID: 23122082.

3: Basu A, Kumar GS. Interaction of toxic azo dyes with heme protein: biophysical insights into the binding aspect of the food additive amaranth with human hemoglobin. J Hazard Mater. 2015 May 30;289:204-9. doi: 10.1016/j.jhazmat.2015.02.044. Epub 2015 Feb 17. PubMed PMID: 25725343.

4: Basu A, Kumar GS. Targeting proteins with toxic azo dyes: a microcalorimetric characterization of the interaction of the food colorant amaranth with serum proteins. J Agric Food Chem. 2014 Aug 6;62(31):7955-62. doi: 10.1021/jf5025278. Epub 2014 Jul 28. PubMed PMID: 25033020.

5: Ahn M, Hau NT, Van Phuc N, Oh J, Kang HW. Photoactive dye-enhanced tissue ablation for endoscopic laser prostatectomy. Lasers Surg Med. 2014 Nov;46(9):703-11. doi: 10.1002/lsm.22286. Epub 2014 Aug 28. PubMed PMID: 25164484.

6: Jabeen HS, ur Rahman S, Mahmood S, Anwer S. Genotoxicity assessment of amaranth and allura red using Saccharomyces cerevisiae. Bull Environ Contam Toxicol. 2013 Jan;90(1):22-6. doi: 10.1007/s00128-012-0870-x. Epub 2012 Nov 7. PubMed PMID: 23132362.

7: Gupta VK, Jain R, Mittal A, Saleh TA, Nayak A, Agarwal S, Sikarwar S. Photo-catalytic degradation of toxic dye amaranth on TiO(2)/UV in aqueous suspensions. Mater Sci Eng C Mater Biol Appl. 2012 Jan 1;32(1):12-7. doi: 10.1016/j.msec.2011.08.018. Epub 2011 Sep 6. PubMed PMID: 23177765.

8: Weber CT, Collazzo GC, Mazutti MA, Foletto EL, Dotto GL. Removal of hazardous pharmaceutical dyes by adsorption onto papaya seeds. Water Sci Technol. 2014;70(1):102-7. doi: 10.2166/wst.2014.200. PubMed PMID: 25026586.

9: Dachipally P, Jonnalagadda SB. Kinetics of ozone-initiated oxidation of textile dye, Amaranth in aqueous systems. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2011;46(8):887-97. doi: 10.1080/10934529.2011.580201. PubMed PMID: 21714629.

10: Han Q, Wang X, Yang Z, Zhu W, Zhou X, Jiang H. Fe₃O₄@rGO doped molecularly imprinted polymer membrane based on magnetic field directed self-assembly for the determination of amaranth. Talanta. 2014 Jun;123:101-8. doi: 10.1016/j.talanta.2014.01.060. Epub 2014 Feb 6. PubMed PMID: 24725870.

11: Zhang J, Wang M, Shentu C, Wang W, Chen Z. Simultaneous determination of the isomers of Ponceau 4R and Amaranth using an expanded graphite paste electrode. Food Chem. 2014 Oct 1;160:11-5. doi: 10.1016/j.foodchem.2014.03.078. Epub 2014 Mar 24. PubMed PMID: 24799202.

12: Guerrero-Coronilla I, Morales-Barrera L, Cristiani-Urbina E. Kinetic, isotherm and thermodynamic studies of amaranth dye biosorption from aqueous solution onto water hyacinth leaves. J Environ Manage. 2015 Apr 1;152:99-108. doi: 10.1016/j.jenvman.2015.01.026. Epub 2015 Jan 21. PubMed PMID: 25617874.

13: Murali V, Ong SA, Ho LN, Wong YS, Hamidin N. Comprehensive review and compilation of treatment for azo dyes using microbial fuel cells. Water Environ Res. 2013 Mar;85(3):270-7. Review. PubMed PMID: 23581242.

14: Nagaraja P, Aradhana N, Suma A, Chamaraja NA, Shivakumar A, Ramya KV. Amaranth dye in the evaluation of bleaching of cerium (IV) by antioxidants: application in food and medicinal plants. Spectrochim Acta A Mol Biomol Spectrosc. 2012 Sep;95:505-10. doi: 10.1016/j.saa.2012.04.035. Epub 2012 Apr 23. PubMed PMID: 22579334.

15: Xu YL, Li JX, Zhong DJ, Jia JP. Dual electrodes degradation of Amaranth using a thin-film photocatalytic reactor with dual slant-placed electrodes. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2013;48(13):1700-6. doi: 10.1080/10934529.2013.815534. PubMed PMID: 23947709.

16: Jadhav SB, Patil NS, Watharkar AD, Apine OA, Jadhav JP. Batch and continuous biodegradation of Amaranth in plain distilled water by P. aeruginosa BCH and toxicological scrutiny using oxidative stress studies. Environ Sci Pollut Res Int. 2013 May;20(5):2854-66. doi: 10.1007/s11356-012-1155-y. Epub 2012 Sep 21. PubMed PMID: 22996819.

17: Zhang Y, Gan T, Wan C, Wu K. Morphology-controlled electrochemical sensing amaranth at nanomolar levels using alumina. Anal Chim Acta. 2013 Feb 18;764:53-8. doi: 10.1016/j.aca.2012.12.020. Epub 2012 Dec 20. PubMed PMID: 23374214.

18: Alwash AH, Abdullah AZ, Ismail N. Zeolite Y encapsulated with Fe-TiO2 for ultrasound-assisted degradation of amaranth dye in water. J Hazard Mater. 2012 Sep 30;233-234:184-93. doi: 10.1016/j.jhazmat.2012.07.021. Epub 2012 Jul 14. PubMed PMID: 22831996.

19: Shabbir S, Faheem M, Ali N, Kerr PG, Wu Y. Evaluating role of immobilized periphyton in bioremediation of azo dye amaranth. Bioresour Technol. 2017 Feb;225:395-401. doi: 10.1016/j.biortech.2016.11.115. Epub 2016 Dec 2. PubMed PMID: 27956332.

20: Gomi N, Yoshida S, Matsumoto K, Okudomi M, Konno H, Hisabori T, Sugano Y. Degradation of the synthetic dye amaranth by the fungus Bjerkandera adusta Dec 1: inference of the degradation pathway from an analysis of decolorized products. Biodegradation. 2011 Nov;22(6):1239-45. doi: 10.1007/s10532-011-9478-9. Epub 2011 Apr 28. PubMed PMID: 21526388.